Acemannan

Übersicht

Beschreibung

Acemannan ist ein D-Isomer-Mucopolysaccharid , das im inneren Blattgels der Aloe vera -Pflanze vorkommt. Diese Verbindung rühmt sich mit einer Reihe potenzieller gesundheitlicher Vorteile, darunter Immunstimulation, antivirale Eigenschaften und Unterstützung der Wundheilung und Magen-Darm-Gesundheit .

2. Herstellungsmethoden

Synthetische Wege:: Die Synthese von this compound beinhaltet die glykosidische Bindungsbildung zwischen Mannoacetatmonomeren. Diese Monomere sind über β-1,4-glykosidische Bindungen verbunden . Spezifische synthetische Wege und Reaktionsbedingungen sind nicht allgemein dokumentiert.

Industrielle Produktion:: this compound wird hauptsächlich aus Aloe-vera-Blättern gewonnen. Der industrielle Produktionsprozess beinhaltet typischerweise die Reinigung des inneren Blattgels, um this compound zu isolieren. Einzelheiten zu großtechnischen Produktionsverfahren bleiben geheim.

Vorbereitungsmethoden

Synthetic Routes:: The synthesis of acemannan involves glycosidic bond formation between mannoacetate monomers. These monomers are linked via β-1,4-glycosidic bonds . specific synthetic routes and reaction conditions are not widely documented.

Industrial Production:: this compound is primarily extracted from aloe vera leaves. The industrial production process typically involves purification of the inner leaf gel to isolate this compound. Details on large-scale production methods remain proprietary.

Analyse Chemischer Reaktionen

Structural Characteristics and Analysis

Acemannan's structure is commonly analyzed using several methods :

- High Performance Liquid Chromatography (HPLC): Used to determine the molecular weight and homogeneity of this compound .

- Ultraviolet (UV) Spectroscopy: Employed in structural analysis .

- Infrared (IR) Spectroscopy: Used for detecting functional groups .

- Gas Chromatography (GC) and Mass Spectrometry (MS): Used to analyze the composition of monosaccharides after hydrolysis .

- Nuclear Magnetic Resonance (NMR): Used to determine the position and linkage sequence of glycosyl residues .

Influence of Acetylation

Acetylation is a critical structural feature of this compound, influencing its physical and biological properties .

- Impact on Physical Properties: Acetylation enhances viscosity and thermal stability due to the stability of acetyl and hydroxyl groups .

- Role in Biological Activity: Acetyl groups are crucial for this compound's bioactivity, affecting its topological structure and physical properties. Deacetylation reduces its inductive activity on cell proliferation .

- Immunostimulatory Activity: Higher acetylation, along with shorter chains and fewer branches, promotes immunostimulatory activity .

Chemical Reactions and Modifications

This compound can undergo several chemical reactions that modify its structure and properties:

- Hydrolysis: this compound can be hydrolyzed using trifluoroacetic acid to break it down into its constituent monosaccharides, which can then be analyzed using HPLC, GC, or GC-MS .

- Acetylation and Deacetylation: These processes involve adding or removing acetyl groups, significantly affecting its physical and biological activities. Deacetylation, often achieved by treating with NaOH, alters water solubility, three-dimensional structure, and hydrophobicity .

- Reaction with Endo-(1→4)-β-D-mannanase: This enzymatic treatment cleaves the β-1,4-mannosidic linkages, yielding various mannose-containing fragments that can be analyzed to understand the polymer's structure .

Biological Activities and Mechanisms

This compound exhibits a range of biological activities, largely influenced by its chemical structure:

- Immunomodulation: this compound induces macrophages to secrete cytokines like interferon (IFN), tumor necrosis factor-α (TNF-α), and interleukins (IL-1), which are crucial in preventing viral infections. It also promotes the differentiation of immature dendritic cells .

- Anti-inflammatory Effects: this compound can modulate the inflammatory response by influencing the levels of cytokines and nitric oxide (NO). It has been shown to reduce the expression of IL-6 following irradiation, indicating protective effects .

- Wound Healing and Tissue Regeneration: The acetylated mannose in this compound aids in the regeneration of damaged tissues by promoting cell proliferation .

- Anti-tumor Activity: this compound has demonstrated anti-tumor effects by increasing tumor necrosis and prolonging host survival in animals with fibrosarcoma .

Extraction and Processing Effects

The method of extraction and processing can significantly affect this compound's structure and properties :

- Extraction Techniques: Various methods, such as water extraction and ethanol precipitation, are used to extract this compound from Aloe vera. The choice of method can affect the yield and purity of the extracted polysaccharide .

- Drying Methods: Different drying methods, such as freeze-drying, spray drying, and radiation zone drying, can affect the acetylation degree of this compound, which in turn influences its physical properties .

- Molecular Weight Variation: The molecular weight of this compound can vary based on the Aloe vera subspecies, geographical origin, and the extraction and processing techniques used .

This compound-based Biomaterials

This compound's properties make it suitable for various biomaterial applications :

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Acemannan is recognized for its immunomodulatory , antiviral , antitumor , and tissue regeneration effects. Its applications in the biomedical field are diverse, particularly in tissue engineering and wound healing.

Tissue Regeneration and Wound Healing

- Bone Tissue Engineering : this compound has been utilized in bone tissue engineering, promoting osteogenesis and enhancing bone repair processes. Studies indicate that this compound can stimulate the proliferation of osteoblasts, essential for bone formation .

- Soft Tissue Repair : Clinical reports have highlighted this compound's efficacy in soft tissue repair, including its use in dental procedures to accelerate healing post-surgery .

- Wound Healing : this compound has shown promise in accelerating wound healing through mechanisms such as promoting epithelialization and reducing inflammation. A combination of this compound with other compounds like chitosan has been reported to enhance wound closure rates significantly .

Cancer Treatment

Research indicates that this compound exhibits potential in cancer management. Studies have demonstrated its ability to enhance immune response against tumors and its synergistic effects with chemotherapy agents without causing toxicity . Notably, this compound has been investigated for its role in reducing symptoms associated with HIV/AIDS, providing supportive care alongside antiretroviral treatments .

Pharmacological Effects

The pharmacodynamics of this compound are well-documented, showcasing its therapeutic effects across various applications:

- Topical Applications : this compound's topical formulations have been effective in treating skin conditions and promoting healing from dermatological procedures. Its mechanism includes enhancing granular tissue formation and modulating inflammatory responses .

- Oral Consumption : When ingested, this compound contributes to gastrointestinal health by promoting epithelialization in the intestines and potentially aiding in conditions such as ulcerative colitis .

Clinical Trials

Several clinical trials have evaluated the efficacy of this compound:

- A study involving patients with ulcerative colitis showed that oral administration of aloe vera gel containing this compound led to significant clinical improvements compared to placebo .

- Another trial focused on post-surgical patients demonstrated faster recovery times when treated with this compound-infused dressings, highlighting its role in postoperative care .

Veterinary Applications

This compound is also used in veterinary medicine, particularly for treating fibrosarcoma in dogs and cats. Injectable formulations have shown promising results in managing tumor growth while enhancing the quality of life for affected animals .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Wirkmechanismus

Acemannan’s effects likely involve molecular targets and pathways related to immune response modulation, but precise mechanisms require further exploration.

Vergleich Mit ähnlichen Verbindungen

Während die Einzigartigkeit von Acemannan in seiner Herkunft aus Aloe vera liegt, teilen andere Polysaccharide wie Hyaluronsäure und Chondroitinsulfat strukturelle Ähnlichkeiten.

Eigenschaften

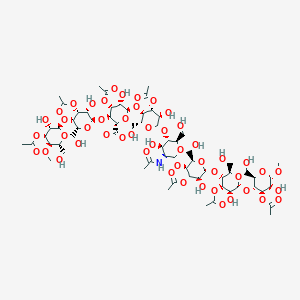

IUPAC Name |

(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYXESIZZFUVRD-UVSAJTFZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H100NO49- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1691.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110042-95-0 | |

| Record name | Acemannan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110042950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.